Grossman's sealer

Description

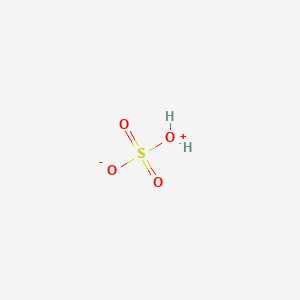

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Composition and Formulation Analysis of Grossman S Sealer

Original Formulation Constituents: Powder and Liquid Components

The composition of the powder and liquid components of Grossman's original formula are detailed below:

| Component | Phase | Percentage (%) |

| Zinc Oxide (ZnO) | Powder | 42% |

| Hydrogenated Resin (Staybelite) | Powder | 27% |

| Bismuth Subcarbonate (Bi₂O₂(CO₃)) | Powder | 15% |

| Barium Sulfate (B86663) (BaSO₄) | Powder | 15% |

| Anhydrous Sodium Tetraborate (Na₂B₄O₇) | Powder | 1% |

| Eugenol (B1671780) (C₁₀H₁₂O₂) | Liquid | 100% |

Note: Some formulations may have slight variations in percentages. ohi-s.comslideshare.netscielo.br

Zinc Oxide (ZnO) in the Powder Phase and its Chemical Role

Zinc oxide is the principal component of the powder phase, making up approximately 42% of its weight. ohi-s.comslideshare.net Chemically, it acts as the primary reactant in the setting process. The setting reaction of zinc oxide-eugenol cements is an acid-base reaction. mdpi.com Water, which can be present from the environment or as a byproduct, hydrolyzes the zinc oxide to form zinc hydroxide (B78521) (Zn(OH)₂). pdch.inslideshare.net This zinc hydroxide then reacts with eugenol in a chelation reaction to form an amorphous zinc eugenolate salt. mdpi.comslideshare.net This reaction leads to the formation of a hardened matrix that binds the unreacted zinc oxide particles, giving the sealer its solid structure. pdch.insemanticscholar.org Zinc oxide also contributes to the antiseptic and protective properties of the sealer. scielo.br

Rosin (B192284) (Hydrogenated Resin) in the Powder Phase and its Chemical Contribution

Rosin, specifically a hydrogenated form such as Staybelite resin, constitutes about 27% of the powder. ohi-s.comslideshare.net Its primary chemical contribution is to enhance the sealer's properties by reducing the brittleness of the set cement and increasing its flow. ohi-s.compdch.in Rosin is a complex mixture of resin acids, with abietic acid being a major component. une.edu In the sealer, the resin helps to form a more cohesive and less soluble mass. ohi-s.com It can react under certain conditions to form a resin acid salt (resinate), which is less soluble in water, thereby improving the long-term stability of the root canal filling. semanticscholar.org The addition of hydrogenated resin also plays a role in the expansion of the sealer. scite.ai

Eugenol (4-allyl-2-methoxyphenol) in the Liquid Phase and its Primary Chemical Reactivity

Eugenol (C₁₀H₁₂O₂) is the primary constituent of the liquid phase and the main reactant that drives the setting of the sealer. ohi-s.comslideshare.net It is a phenolic compound, chemically classified as a weak acid. pdch.in As previously mentioned, eugenol reacts with zinc hydroxide in a chelation reaction to form zinc eugenolate. mdpi.comslideshare.net This reaction is the cornerstone of the setting mechanism for all zinc oxide-eugenol cements. The unreacted eugenol within the set mass can be slowly leached out over time, which contributes to the material's antimicrobial properties. pdch.innih.gov

Minor Fatty Acid Additives in the Liquid Phase

While the original Grossman's formula specifies pure eugenol as the liquid, some variations and other zinc oxide-eugenol formulations have incorporated minor fatty acid additives. une.edu In some non-eugenol cements, fatty acids can even replace eugenol as the chelating agent, reacting with zinc oxide to form a set material. une.edunih.gov In formulations where they are present as minor additives, fatty acids can act as plasticizers and help to modulate the viscosity and setting time of the sealer. pdch.in

Impurity Analysis and Chemical Deviations in Grossman-Type Formulations

Grossman's sealer, while based on a specific formula, has seen variations in its commercially available forms. These deviations can range from minor adjustments to significant alterations, including the presence of unintended impurities.

Identification and Quantification of Elemental Impurities (e.g., Lead)

The purity of the raw materials used in dental sealers is critical to their biocompatibility and performance. nih.gov Studies on some Grossman-type root canal sealers have revealed the presence of elemental impurities, most notably lead (Pb). An analysis of four Grossman-type root canal sealers manufactured in Greece identified significant levels of lead. nih.gov

Using atomic absorption spectroscopy (AAS), researchers found that the lead content in these sealers was substantially elevated, ranging from 80 to 510 parts per million (ppm). nih.gov This was in stark contrast to the control sealer, which adhered to the original Grossman formula and had a lead level of only 2 ppm. nih.gov The presence of such heavy metal impurities can influence the physicochemical properties of the material. mdpi.com These findings underscore the necessity for stringent quality control in the manufacturing of root canal sealers to ensure they meet established specifications. nih.gov

Table 1: Lead (Pb) Impurity Levels in Grossman-Type Sealers

| Sealer Type | Lead (Pb) Concentration (ppm) | Analytical Method |

|---|---|---|

| Grossman-Type Sealers (4 Greek variants) | 80 - 510 | Atomic Absorption Spectroscopy (AAS) |

| Control Grossman Sealer | 2 | Atomic Absorption Spectroscopy (AAS) |

Data sourced from Margelos, J., et al. (1989). nih.gov

Chemical Substitutions in Radiopacifying Agents

Radiopacity is a crucial property of root canal sealers, allowing for their visualization on radiographs. nih.gov In the original this compound formulation, this is primarily achieved through the inclusion of bismuth subcarbonate and sometimes barium sulfate. ohi-s.comscielo.br However, various substitutions in the radiopacifying agents have been noted in different zinc oxide-eugenol based sealers and other formulations.

One notable variation of this compound is Roth's 801 sealer, which substitutes bismuth subnitrate for bismuth subcarbonate. slideshare.net Other zinc oxide-eugenol sealers have also incorporated different agents. For instance, Rickert's formula, another early zinc oxide-containing sealer, originally used precipitated silver to provide radiopacity, though this had the significant disadvantage of causing tooth staining. scribd.com

Modern endodontic sealers utilize a wider array of radiopacifying agents. These include:

Zirconium oxide: Used in several modern sealers, including some bioceramic and resin-based types. nih.govmdpi.com

Calcium tungstate: Found in resin-based sealers like AH Plus. nih.govmdpi.com

Lead oxide: Present in some formulations, though concerns about toxicity exist. nih.gov

The choice of radiopacifying agent can influence other properties of the sealer, such as setting time. nih.gov For example, agents with low water solubility, like lead oxide and zirconium oxide, may contribute to a longer setting time. nih.gov

Table 2: Radiopacifying Agents in this compound and Related Formulations

| Sealer | Base Formula | Primary Radiopacifying Agent(s) |

|---|---|---|

| This compound (Original) | Zinc Oxide-Eugenol | Bismuth Subcarbonate, Barium Sulfate ohi-s.comslideshare.net |

| Roth's 801 Sealer | Zinc Oxide-Eugenol | Bismuth Subnitrate slideshare.net |

| Rickert's Sealer | Zinc Oxide-Eugenol | Precipitated Silver scribd.com |

| Endométhasone® | Zinc Oxide-Eugenol | Lead Oxide, Bismuth Subnitrate nih.gov |

| AH Plus® | Epoxy-Resin | Zirconium Oxide, Calcium Tungstate nih.gov |

Chemical Reaction Mechanisms of Grossman S Sealer Setting

Hydrolysis of Zinc Oxide and Eugenol (B1671780) Reactants

The initial and critical step in the setting reaction of Grossman's sealer is the hydrolysis of zinc oxide. contineo.in Water is essential for this reaction to begin. scribd.comajids.edu.in When the zinc oxide powder is mixed with the eugenol liquid, any ambient moisture, either from the atmosphere or residual moisture within the root canal's dentinal tubules, initiates the process. scribd.comrde.ac

The zinc oxide (ZnO) reacts with water (H₂O) to form zinc hydroxide (B78521) (Zn(OH)₂). contineo.inajids.edu.in

Reaction Step 1: Hydrolysis

ZnO + H₂O → Zn(OH)₂

This initial hydrolytic reaction is crucial as it converts the zinc oxide into a more reactive state, zinc hydroxide, which can then readily participate in the subsequent acid-base reaction with eugenol. ajids.edu.in Eugenol itself does not directly undergo hydrolysis in this context but acts as a weak acid in the subsequent step.

Chelation Reaction and Zinc Eugenolate Complex Formation

Following the formation of zinc hydroxide, a classic acid-base reaction occurs, which is also characterized as a chelation reaction. ijsdr.orgthieme-connect.com Eugenol, a phenolic compound, acts as a weak acid (represented as HE), while the newly formed zinc hydroxide acts as the base. contineo.inajids.edu.in

The zinc hydroxide reacts with two molecules of eugenol to form a salt, zinc eugenolate (ZnE₂), and water. contineo.inajids.edu.in This reaction is autocatalytic because the water produced as a byproduct can then hydrolyze more zinc oxide, thus perpetuating the setting process. ajids.edu.in

Reaction Step 2: Chelation

Zn(OH)₂ + 2HE (Eugenol) → ZnE₂ (Zinc Eugenolate) + 2H₂O

The zinc eugenolate formed is a chelate complex. nist.gov A chelate is a compound containing a ligand bonded to a central metal atom at two or more points. In this case, the zinc ion (Zn²⁺) is the central metal atom, and the eugenol molecule acts as the ligand, bonding to the zinc. This chelation results in the formation of an amorphous gel that crystallizes over time, forming a stable, solid matrix. contineo.inajids.edu.in The hardened mass is a composite structure, comprising a matrix of long, sheath-like crystals of zinc eugenolate that binds the unreacted zinc oxide particles together. scribd.comnist.gov

Polymerization and Cross-linking within the Material Matrix

The zinc eugenolate forms long, crystalline structures that create a scaffold, embedding the unreacted zinc oxide particles. scribd.compocketdentistry.com This process creates a dense, hardened mass. The rosin (B192284) (Staybelite resin) included in the powder formulation does not chemically participate in the chelation reaction but contributes to the matrix by forming a resinous network. This network improves the material's properties by:

Reducing Brittleness: The resin imparts flexibility to the otherwise brittle zinc eugenolate cement. ajids.edu.in

Enhancing Adhesion: It contributes to the tackiness and adhesion of the sealer to the dentin wall.

Decreasing Solubility: The resinous matrix helps to protect the set cement from dissolution in tissue fluids.

Free eugenol that remains unreacted can get trapped within the hardened matrix, which can weaken the final mass. scribd.com Over time, this free eugenol can leach out, contributing to the material's solubility and initial cytotoxicity. pocketdentistry.comohi-s.com

Role of Environmental Moisture in Setting Chemical Kinetics

Environmental moisture is a critical kinetic controller for the setting of this compound. contineo.in The reaction rate is highly dependent on the availability of water. scribd.com Without water, the initial hydrolysis of zinc oxide cannot occur, and therefore the entire setting reaction will not proceed. nist.govajids.edu.in

The main sources of moisture in a clinical setting are:

Atmospheric Humidity: The humidity of the dental operatory environment.

Moisture in Dentinal Tubules: The natural fluid present within the dentin of the root canal. rde.ac

This dependence on moisture explains why ZOE cements set faster inside the tooth canal than on a mixing slab. scribd.com The higher temperature and humidity within the canal accelerate the reaction kinetics. ijsdr.orgscribd.com A study that incorporated zinc oxide nanoparticles (ZnO-Np) into a this compound formulation found that the increased surface area of the nanoparticles led to a higher rate of hydration reaction, thereby decreasing the setting time. ohi-s.com Conversely, if a root canal is excessively dried, the setting time of the sealer can be significantly prolonged. nist.govrde.ac Therefore, the moisture condition within the root canal at the time of obturation is a significant factor that influences the setting time and sealing ability of the sealer. rde.ac

Table 2: Summary of Chemical Reactions in this compound Setting

| Step | Reaction Name | Reactants | Products | Significance |

|---|---|---|---|---|

| 1 | Hydrolysis | Zinc Oxide (ZnO), Water (H₂O) | Zinc Hydroxide (Zn(OH)₂) | Initiates the setting process; requires moisture. contineo.inajids.edu.in |

| 2 | Chelation (Acid-Base Reaction) | Zinc Hydroxide (Zn(OH)₂), Eugenol (HE) | Zinc Eugenolate (ZnE₂), Water (H₂O) | Forms the primary structural matrix of the set sealer. nist.govcontineo.inajids.edu.in |

Chemical Degradation Pathways of Grossman S Sealer in Vitro

Chemical Leaching of Unreacted Eugenol (B1671780) from the Set Matrix

A primary degradation pathway for set Grossman's sealer is the leaching of unreacted eugenol. ekb.egmagnusconferences.com During the setting reaction, eugenol chelates with zinc oxide to form a zinc eugenolate matrix. semanticscholar.org However, an excess of eugenol is often present in the initial mixture to ensure a workable consistency. nih.govscribd.com This unreacted eugenol, which is not chemically bound within the set matrix, is slightly water-soluble and can leach out when the sealer comes into contact with aqueous fluids. magnusconferences.comohi-s.com

Hydrolytic Degradation of Zinc Eugenolate Complexes

The set matrix of this compound, primarily composed of zinc eugenolate, is susceptible to hydrolysis in an aqueous environment. ekb.egrjpbcs.com This process involves the breakdown of the zinc eugenolate chelate by water molecules. The setting reaction of ZOE is reversible, meaning that under hydrolytic conditions, the zinc eugenolate complex can decompose, releasing eugenol and zinc ions. rjpbcs.com

This hydrolytic degradation is a key factor contributing to the solubility and disintegration of the sealer over time. magnusconferences.com As the zinc eugenolate matrix breaks down, the structural integrity of the sealer is compromised, leading to a loss of material. ohi-s.com The continuous leaching of eugenol further drives the decomposition of the zinc eugenolate, creating a cycle of degradation. magnusconferences.com The byproducts of this hydrolysis are primarily zinc hydroxide (B78521) and zinc oxide, which may remain within the material. rjpbcs.com

Spectroscopic Analysis of Degradation Products

Spectroscopic techniques are instrumental in analyzing the chemical changes and degradation products of this compound. Methods such as Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) have been employed to examine the ultrastructural and chemical characteristics of the sealer before and after exposure to aqueous environments. ohi-s.comresearchgate.netnih.gov

SEM analysis reveals changes in the surface morphology of the sealer following solubility testing, often showing a more porous and irregular structure. ohi-s.comresearchgate.net EDX analysis can identify the elemental composition of the sealer's surface, detecting the presence of key elements like zinc, oxygen, and bismuth. researchgate.net Changes in the relative amounts of these elements after immersion in water can provide insights into the leaching of components and the chemical alterations occurring on the surface. For instance, a decrease in the zinc signal might indicate the release of zinc ions into the surrounding medium.

Fourier-Transform Infrared Spectroscopy (FTIR) is another powerful tool that can be used to identify the chemical bonds present in the sealer and to track changes in its chemical composition over time. mdpi.com By comparing the FTIR spectra of fresh and aged sealer samples, researchers can identify the breakdown of the zinc eugenolate complex and the formation of new chemical species.

Mechanisms of Constituent Ion Release in Aqueous Environments

The degradation of this compound in aqueous environments leads to the release of its constituent ions, primarily zinc ions (Zn²⁺). rjpbcs.com This release is a direct consequence of the hydrolytic degradation of the zinc eugenolate matrix and the leaching of unreacted components. ekb.eg

The primary mechanism for ion release is the breakdown of the zinc eugenolate chelate. rjpbcs.com In an aqueous environment, the zinc eugenolate complex hydrolyzes, leading to the dissociation of zinc ions into the surrounding fluid. rjpbcs.com The rate and extent of this ion release can be influenced by factors such as the pH of the environment and the presence of other ions in the solution. For example, bicarbonate ions, which can be present in tissue fluids, may accelerate the degradation of the material and the release of eugenol due to the higher affinity of zinc for bicarbonate compared to eugenol. rjpbcs.com

The release of zinc ions is a significant aspect of the sealer's biological activity, but it also contributes to the material's degradation and potential for long-term dimensional changes. ekb.eg

Solvent-Induced Chemical Dissolution of Set Material

In addition to aqueous degradation, this compound is susceptible to dissolution by various organic solvents. This property is clinically relevant for the removal of the sealer during endodontic retreatment procedures. Solvents like chloroform (B151607) and eucalyptol (B1671775) are commonly used to soften and dissolve ZOE-based sealers. core.ac.uk

Studies have shown that chloroform is a highly effective solvent for this compound, leading to significant weight loss of the set material in a short period. core.ac.uknih.gov Other solvents, such as eucalyptol and orange oil, have also demonstrated the ability to dissolve the sealer, although their efficacy may vary. core.ac.ukresearchgate.net The dissolution process involves the breakdown of the zinc eugenolate matrix by the solvent, leading to the disintegration of the set material. core.ac.uk

The solubility of this compound in different solvents has been quantified in various in vitro studies. The following table summarizes the findings of a study that evaluated the weight loss of a Grossman's formula sealer (Roth's 801) in different solvents over time.

| Solvent | Time | Mean Weight Loss (%) |

| Chloroform | 20 min | - |

| Eucalyptol | 20 min | - |

| EndoSolv-R | 20 min | - |

Note: Specific percentage values for weight loss were not provided in the summarized text, but chloroform was noted to be significantly more effective than eucalyptol and EndoSolv-R. core.ac.uk

Another study investigating a ZOE sealer (Tubli-Seal EWT) reported the following dissolution after 10 minutes of exposure:

| Solvent | Mean Weight Loss (%) |

| Chloroform | 62.5% |

| Halothane | 5.19% |

Source: Whitworth & Boursin, 2000 nih.gov

This data highlights the significant impact of solvent choice on the dissolution of ZOE-based sealers.

Chemical Interactions at the Grossman S Sealer Substrate Interface

Chemical Adsorption and Interfacial Bonding Mechanisms with Dentin

The adhesion of Grossman's sealer to dentin is not primarily mediated by strong, covalent chemical bonds, a characteristic that distinguishes it from modern resin-based or bioceramic sealers. ajids.edu.in Instead, its retention is largely achieved through mechanical interlocking, where the sealer paste flows into the dentinal tubules and surface irregularities. However, secondary chemical phenomena contribute to the interfacial integrity.

The core chemical event is the setting reaction, an acid-base reaction between zinc oxide (the base) and eugenol (B1671780) (the acid). This reaction, catalyzed by water, is a chelation process where two eugenol molecules form a chelate with a zinc ion, creating an amorphous gel matrix of zinc eugenolate. thieme-connect.comwikipedia.org This matrix surrounds unreacted zinc oxide particles. nih.gov

ZnO + H₂O → Zn(OH)₂ Zn(OH)₂ + 2C₁₀H₁₂O₂ (Eugenol) → Zn(C₁₀H₁₁O₂)₂ (Zinc Eugenolate) + 2H₂O ajids.edu.in

Surface Chemical Modifications of Dentin Induced by Sealer Components

Once applied, components of this compound can leach out and chemically modify the adjacent dentin surface. The most influential of these components are free eugenol and zinc ions.

Eugenol-Induced Modifications: Eugenol is a phenolic compound that can penetrate the dentin through the tubules. nih.gov A key chemical interaction is its ability to act as a radical scavenger, which inhibits the polymerization of methacrylate-based resin materials. wikipedia.orgnih.gov The hydroxyl group on the eugenol molecule can react with and neutralize free radicals that are essential for the polymerization process, compromising the bond strength of subsequently applied composite resins or resin-based adhesives. mums.ac.irpucrs.br Furthermore, eugenol has been reported to have a potential softening effect on dentin, possibly due to its ability to form complexes with calcium ions, leading to a release of calcium from the dentin structure. nih.gov

Zinc Ion-Induced Modifications: Zinc ions (Zn²⁺) are also released from the sealer. wikipedia.org Research has shown that zinc can interact with the mineral component of dentin. It has the potential to reduce enamel and dentin demineralization by adsorbing onto the hydroxyapatite (B223615) crystal surface. nih.gov Some studies suggest that zinc can form new, stable Zn-O covalent bonds within the dentin surface, which may improve its resistance to acid attack. osaka-u.ac.jp Additionally, zinc is known to induce the formation of scholzite (CaZn₂(PO₄)₂·2H₂O) and apatite during dentin remineralization, which could potentially occlude dentinal tubules. karger.com

Spectroscopic Characterization of Interfacial Chemical Layers

The chemical nature of the interface between this compound and dentin can be investigated using advanced spectroscopic techniques. Scanning Electron Microscopy (SEM) combined with Energy-Dispersive X-ray Spectroscopy (EDX) and Fourier Transform Infrared Spectroscopy (FTIR) are powerful tools for this purpose.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the sealer-dentin interface, allowing for visual assessment of adaptation, gap formation, and sealer penetration into dentinal tubules. ohi-s.com EDX analysis complements SEM by providing an elemental map of the interface. It can detect the distribution of key elements from both the sealer (e.g., Zinc - Zn, Bismuth - Bi) and dentin (e.g., Calcium - Ca, Phosphorus - P). One study using SEM-EDX on this compound before and after solubility testing revealed changes in the surface elemental composition. After exposure to water, there was a significant reduction in the carbon (C) signal and an increase in the bismuth (Bi) signal, indicating the leaching of the organic eugenolate matrix and exposure of the bismuth subcarbonate filler particles. ohi-s.com An EDX analysis of the direct interface with dentin would aim to detect the migration of zinc or bismuth into the dentin structure or the uptake of calcium and phosphorus by the sealer. mdpi.com

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a technique used to identify chemical bonds within a material by analyzing its absorption of infrared light. nih.govmdpi.com An FTIR analysis of the this compound-dentin interface would focus on identifying characteristic peaks to confirm chemical interactions. For instance, the formation of zinc eugenolate is characterized by specific vibrational bands. By comparing the spectra of pure dentin, set sealer, and the interfacial layer, one could detect shifts in peak positions or the appearance of new peaks that would indicate chemical bonding. Key areas of interest would be the amide bands of dentin collagen and the phosphate (B84403) bands of hydroxyapatite to see if they are altered by the interaction with the sealer's components. nih.gov While specific FTIR studies on the Grossman's-dentin chemical bond are not abundant, the technique remains a primary method for investigating such chemical interactions. dntb.gov.ua

Interactive Table: Spectroscopic Analysis of the this compound-Dentin Interface Click on the headers to sort the data.

| Technique | Analyte/Target | Expected/Observed Findings | Implication | Reference |

| SEM | Sealer-Dentin Interface | Visualization of physical adaptation, sealer tags in tubules, and presence of any interfacial gaps. | Assesses the quality of mechanical interlocking and physical seal. | ohi-s.com |

| EDX | Elemental Composition | Detection of Zn, Bi from the sealer and Ca, P from dentin at the interface. Changes in elemental ratios (e.g., decreased Carbon) after moisture exposure. | Confirms elemental distribution and can indicate leaching of sealer components or ionic exchange with dentin. | ohi-s.commdpi.com |

| FTIR | Molecular Bonds | Identification of characteristic peaks for zinc eugenolate, dentin collagen (amide bands), and hydroxyapatite (phosphate bands). | Can provide direct evidence of chemical bond formation (e.g., peak shifts, new peaks) between the sealer and dentin components. | nih.govmdpi.comdntb.gov.ua |

Advanced Material Modifications: Chemical Approaches to Grossman S Sealer

Nanoparticle Incorporation for Enhanced Chemical Reactivity

The integration of nanoparticles into Grossman's sealer represents a pivotal advancement in its formulation. This approach leverages the unique chemical and physical properties of nanomaterials to augment the sealer's performance.

Zinc Oxide Nanoparticles (ZnO-Np): Synthesis and Chemical Integration

Zinc oxide nanoparticles (ZnO-Np) have been a primary focus for modifying this compound. ohi-s.com These nanoparticles, typically with a diameter of less than 100 nm, are synthesized through methods like the modified sol-gel technique. nih.gov In this process, zinc nitrate (B79036) is dissolved and mixed with a resin, followed by calcination at various temperatures to produce ZnO nanopowders with a hexagonal wurtzite structure. nih.gov

The chemical integration of ZnO-Np into this compound involves replacing a portion of the conventional zinc oxide powder with these nanoparticles. ohi-s.com The smaller particle size and higher surface area of ZnO-Np lead to increased chemical reactivity. rsc.org This enhanced reactivity stems from a greater availability of zinc ions (Zn²⁺) to participate in the chelation reaction with eugenol (B1671780), which is the fundamental setting mechanism of the sealer. thieme-connect.com The result is a more efficient and complete setting reaction, forming a stable zinc eugenolate matrix.

Impact of Nanoparticle Concentration on Setting Chemistry and Matrix Stability

The concentration of incorporated ZnO-Np significantly influences the setting chemistry and the stability of the final sealer matrix. Research has shown that replacing a specific percentage of the conventional zinc oxide with ZnO-Np can optimize the sealer's properties. ohi-s.comnih.gov

Studies have demonstrated that a 25% replacement of conventional ZnO with ZnO-Np in this compound can significantly decrease the setting time. ohi-s.comnih.gov This acceleration is attributed to the higher reactivity of the nanoparticles, which speeds up the chelation reaction with eugenol. However, increasing the concentration of ZnO-Np beyond this optimal level can lead to an excessively rapid setting time that may not be clinically practical. ohi-s.com

The incorporation of ZnO-Np also enhances the dimensional stability of the sealer. A 25% ZnO-Np formulation has been shown to exhibit significantly less dimensional change compared to the conventional formula. ohi-s.comresearchgate.net This improved stability is linked to a more complete and uniform setting reaction, which reduces the leaching of unreacted eugenol and subsequent shrinkage of the sealer. ohi-s.comresearchgate.net Furthermore, the even distribution of nanoparticles can reduce the material's hygroscopicity, further contributing to its dimensional stability. researchgate.net

| ZnO-Np Concentration | Impact on Setting Time | Impact on Dimensional Stability | Reference |

|---|---|---|---|

| 25% | Decreased (Complied with ANSI/ADA requirements) | Improved (Less shrinkage) | ohi-s.comnih.gov |

| 50% | Decreased (Did not comply with ANSI/ADA requirements) | - | ohi-s.com |

| 75% | Decreased (Did not comply with ANSI/ADA requirements) | Increased shrinkage | ohi-s.com |

| 100% | Decreased (Did not comply with ANSI/ADA requirements) | Increased shrinkage | ohi-s.com |

Bioactive Additive Chemistry and Functionalization

The addition of bioactive components to this compound aims to impart therapeutic properties, such as promoting an alkaline environment conducive to healing.

Calcium Hydroxide (B78521) Additives: Chemical Role in Alkaline Environment Generation

Calcium hydroxide (Ca(OH)₂) is a key bioactive additive incorporated into root canal sealers. scirp.orgnih.gov Its primary chemical role is to generate a highly alkaline environment through the release of hydroxyl ions (OH⁻). scirp.orgresearchgate.net When Ca(OH)₂ comes into contact with aqueous fluids, it dissociates into calcium (Ca²⁺) and hydroxyl ions, leading to a significant increase in the local pH, often reaching values between 12.5 and 12.8. researchgate.net

Analytical Techniques for Chemical Characterization of Grossman S Sealer

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of diffracted X-ray beams, XRD can identify the crystalline phases present in a material. researchgate.net

In the analysis of Grossman's sealer, XRD is used to verify its composition against the original formula and to identify its primary crystalline components. The powder components of the sealer, primarily zinc oxide, bismuth subcarbonate, and barium sulfate (B86663), produce a characteristic diffraction pattern. pnas.orgresearchgate.net Research has shown that XRD can be used to confirm the presence of these constituents. For instance, studies on zinc oxide-eugenol (ZOE) sealers based on Grossman's formula have identified characteristic peaks corresponding to the crystalline structures of its components. scielo.br One study used XRD to analyze four root canal sealers marketed as conforming to Grossman's formula and found that none of them fully agreed with the composition of the control sealer, highlighting the importance of quality control. pnas.org

The analysis of a ZOE sealer based on Grossman's formula revealed significant characteristic peaks at various 2-theta (2θ) values, which correspond to the crystalline phases within the material. scielo.br

| 2-Theta (2θ) Angle | Significance |

|---|---|

| 24.10° | Characteristic peaks indicating the crystalline structure of the set ZOE sealer. These peaks are compared against standard diffraction patterns (e.g., JCPDS card No. 79-22053a) to identify the specific phases present, such as zinc oxide and other components. Changes in these peaks after mixing with additives can indicate chemical reactions and the formation of new structures. scielo.br |

| 26.04° | |

| 31.96° | |

| 32.96° | |

| 35.49° | |

| 36.43° | |

| 36.50° | |

| 43.15° | |

| 47.13° | |

| 56.73° | |

| 62.98° | |

| 68.05° |

Atomic Absorption Spectroscopy (AAS) for Quantitative Elemental Analysis

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used to determine the concentration of specific elements in a sample. semanticscholar.org It works on the principle that atoms absorb light at unique, characteristic wavelengths. semanticscholar.orgthieme-connect.com By measuring the amount of light absorbed by a sample that has been atomized in a flame or graphite (B72142) furnace, the concentration of a target element can be quantified, often to levels as low as parts per million (ppm) or parts per billion (ppb). semanticscholar.org

In the context of this compound, AAS has been employed to evaluate the purity of its constituents and to quantify trace elements, particularly heavy metal impurities that could affect its biocompatibility. A notable study analyzed four Grossman's type root canal sealers produced in Greece for lead (Pb) impurities. The results showed significantly elevated levels of lead compared to a control sealer, underscoring the necessity for stringent quality control in the manufacturing of dental materials. pnas.org

| Sealer Type | Lead (Pb) Concentration (ppm) |

|---|---|

| Grossman's Type Sealers (Tested) | 80 - 510 ppm pnas.org |

| Control Sealer | 2 ppm pnas.org |

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Morphological Chemistry

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface morphology, revealing details about its texture, particle shape, and size. mdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it becomes a powerful tool for elemental analysis. researchgate.netslideshare.net The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance (wt%). mdpi.comresearchgate.net

For this compound, SEM/EDX analysis is used to assess its ultrastructural and chemical characteristics. jst.go.jp Studies have used SEM to observe the surface of set this compound, describing it as compact before solubility testing, with the appearance of cracks and porosities after exposure to water. jst.go.jp The inner surface reveals irregular structures with particles of varying shapes and dimensions. jst.go.jp EDX analysis of this compound has identified the expected elemental peaks corresponding to its composition. After solubility tests, changes in elemental composition have been noted, such as an increase in Bismuth (Bi) and a significant reduction in Carbon (C) values, indicating the leaching of some components. jst.go.jp

| Elements Detected in this compound by EDX |

|---|

| Zinc (Zn) |

| Barium (Ba) |

| Carbon (C) |

| Oxygen (O) |

| Sulfur (S) |

| Bismuth (Bi) |

While specific weight percentage (wt%) data for this compound is not consistently published across studies, analysis of similar zinc oxide-eugenol based sealers provides insight into the typical quantitative results obtained via EDX. For example, one analysis of a ZOE sealer revealed a high concentration of zinc.

| Element | Weight % (wt%) |

|---|---|

| Zinc (Zn) | 67.74% |

Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular Structure and Chemical Bond Analysis

Fourier-Transform Infrared Spectroscopy (FTIR) is an analytical technique used to identify chemical bonds and functional groups within a molecule. The instrument passes infrared radiation through a sample, and some of the radiation is absorbed by the sample at specific wavelengths corresponding to the vibrational frequencies of its chemical bonds. The resulting spectrum is a unique molecular "fingerprint" that allows for the identification of the material's components.

In the analysis of this compound, FTIR is used to characterize the chemical reactions that occur during its setting process and to identify the functional groups of its main components, such as zinc oxide and eugenol (B1671780). scielo.br The spectra can confirm the chelation reaction between the zinc oxide and the eugenol, which is fundamental to the sealer's setting mechanism.

A study analyzing a zinc oxide-eugenol sealer based on Grossman's formula identified several characteristic absorption bands corresponding to specific functional groups. scielo.br

| Wavenumber (cm⁻¹) | Functional Group / Bond scielo.br |

|---|---|

| 3076.74 | C–H aromatic |

| 2928.73 - 2866.63 | C–H aliphatic |

| 1637.87 | C=O (from zinc oxide interaction/chelation) |

| 636.89 | C–H bend (eugenol group) |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Chemistry

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data is plotted as a TGA curve, which shows mass loss at specific temperatures. These mass loss events correspond to physical or chemical processes such as dehydration, decomposition, or oxidation, providing crucial information about the material's thermal stability and composition.

For endodontic sealers, TGA is used to determine their thermal stability, which is important for clinical situations involving heat, such as warm vertical obturation techniques. The analysis can identify the temperatures at which components of the sealer begin to degrade. While TGA is a standard method for characterizing dental materials, specific TGA data and thermogravimetric curves for this compound were not available in the reviewed literature. Generally, for a ZOE-based sealer, a TGA analysis would reveal weight loss associated with the evaporation of any unbound eugenol and the thermal decomposition of the resin and the set zinc eugenolate matrix at higher temperatures. pnas.org

Chemical Quality Control and Standardization in Grossman S Sealer Manufacturing

Methodologies for Chemical Purity Assessment of Raw Materials

The primary components of the original Grossman's sealer formula include a powder (containing zinc oxide, staybelite resin, bismuth subcarbonate, and sodium borate) and a liquid (eugenol). The purity of these individual raw materials is paramount, as impurities can significantly alter the sealer's setting reaction, physical properties, and biocompatibility.

Zinc Oxide (ZnO): As the main component of the powder, the purity of zinc oxide is critical. pocketdentistry.com Manufacturers typically use high-purity, analytical or pharmaceutical grade ZnO. nih.govresearchgate.net Purity is verified through methods that can include titrations to determine the percentage of ZnO and tests to limit impurities such as lead, arsenic, and other heavy metals, often following pharmacopeial monographs like the United States Pharmacopeia (USP). spectrumchemical.com The particle size and reactivity of the ZnO are also crucial, as they influence the setting time. researchgate.net

Eugenol (B1671780): The eugenol liquid must be of high purity, typically USP grade, which specifies requirements for its identity, specific gravity, refractive index, and limits on contaminants like phenol. vwr.comspectrumrx.com Purity analysis ensures that the eugenol is free from degradation products or related phenolic compounds that could affect the setting chemistry and biological response. dtic.mil

Staybelite Resin (Hydrogenated Rosin): This component plasticizes the sealer and enhances its flow. Quality control for this resin involves assessing its acid number, softening point, and color. mdpi.com Hydrogenation of the rosin (B192284) reduces the number of double bonds, which minimizes oxidation and improves stability, a key quality parameter. mdpi.com

Bismuth Subcarbonate (Bi₂(CO₃)O₂): Used as the radiopacifier, its purity is essential. A significant concern is the presence of heavy metal impurities, such as lead, which can be detected using techniques like atomic absorption spectroscopy (AAS). mdpi.com Furthermore, its interaction with other chemicals can lead to discoloration, making chemical stability a key quality attribute to assess. nih.govnih.gov

A summary of the primary raw materials and their quality control parameters is provided below.

| Raw Material | Key Quality Control Parameters |

| Zinc Oxide | Purity (Assay >99%), Particle Size, Reactivity, Heavy Metal Limits (e.g., Lead, Arsenic) |

| Eugenol | Purity (USP Grade), Refractive Index, Specific Gravity, Phenol/Hydrocarbon Limits |

| Staybelite Resin | Acid Number, Softening Point, Color, Degree of Hydrogenation, Resistance to Oxidation |

| Bismuth Subcarbonate | Purity (Assay), Radiopacity, Heavy Metal Limits (e.g., Lead), Chemical Stability |

Spectroscopic and Chromatographic Methods for Batch Consistency and Contaminant Detection

To ensure that every batch of this compound is consistent with the validated formulation, manufacturers employ advanced analytical techniques. These methods can verify the chemical structure, phase composition, and purity of the final product.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for quality control. researchgate.net FTIR analysis identifies the chemical functional groups present in the material. mdpi.comrdd.edu.iq It can be used to confirm the identity of raw materials like eugenol and resin. Crucially, it is used to monitor the setting reaction by observing the decrease in the phenolic -OH band of eugenol and the appearance of new bands corresponding to the zinc eugenolate chelate, ensuring the reaction proceeds as expected in each batch. scielo.brmdpi.com

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of the materials. pocketdentistry.com It can identify the specific phases present in the powder, such as zincite (ZnO), and in the set sealer. plos.orgresearchgate.net For quality control, XRD confirms that the final product consists of the expected crystalline zinc eugenolate chelate along with unreacted crystalline ZnO and the amorphous resin phase, ensuring batch-to-batch consistency in the final structure. scielo.brnih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method used for several quality control purposes. ijcrt.orgnih.gov It can be employed to accurately quantify the amount of eugenol in the liquid component, ensuring the correct formulation. sciensage.infoscispace.com Furthermore, HPLC is the method of choice for detecting and quantifying leachable substances or impurities. nih.gov By analyzing extracts of the set sealer, manufacturers can ensure that levels of unreacted eugenol or any potential contaminants are below acceptable limits, confirming the purity and safety of the final product. scielo.brpensoft.net

This combination of analytical techniques provides a comprehensive chemical profile of the sealer, ensuring that each batch is consistent, pure, and will perform according to the established international standards.

Q & A

Q. What methodological considerations are critical when designing experiments to evaluate Grossman's sealer efficacy in root canal obturation?

Experimental design should prioritize standardized protocols for smear layer removal, canal preparation (e.g., taper size), and sealer application. Key steps include:

- Smear layer assessment : Use scanning electron microscopy (SEM) to score smear layer removal efficiency across canal regions (coronal, middle, apical) .

- Sealer penetration measurement : Employ confocal laser scanning microscopy (CLSM) with fluorescent-labeled sealers (e.g., rhodamine B) to quantify sealer penetration depth and distribution .

- Control variables : Standardize irrigation techniques (e.g., photon-initiated photoacoustic streaming) and obturation methods to minimize variability .

Q. How should researchers standardize smear layer removal protocols to ensure consistent results in this compound studies?

- Irrigation techniques : Compare mechanical methods (e.g., sonic activation) with chemical agents (e.g., EDTA) to identify optimal protocols.

- Validation : Use SEM to grade smear layer removal on a standardized scale (e.g., 1–5, where 1 = no smear layer) .

- Regional analysis : Segment root canals into coronal, middle, and apical thirds to account for anatomical variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported sealer penetration data across studies using this compound?

- Meta-analysis : Aggregate data from studies with comparable methodologies (e.g., CLSM imaging, similar taper sizes) and apply three-way ANOVA to identify confounding variables (e.g., irrigation technique, canal curvature) .

- Sensitivity testing : Replicate experiments under varying conditions (e.g., different obturation pressures) to isolate factors affecting penetration .

- Cross-validation : Combine SEM and CLSM datasets to correlate smear layer removal efficiency with sealer penetration depth .

Q. What advanced statistical models are suitable for analyzing this compound performance under diverse clinical conditions?

- Three-way ANOVA : Evaluate interactions between independent variables (e.g., taper size, irrigation method, root level) and dependent outcomes (e.g., penetration percentage) .

- Post hoc tests : Use Tukey’s HSD test to compare group means and identify significant differences between experimental conditions .

- Non-parametric tests : Apply the Mann-Whitney U test for non-normally distributed data, such as ordinal smear layer scores .

Q. How does photon-initiated photoacoustic streaming (PIPS) impact this compound adhesion compared to conventional irrigation methods?

- Experimental setup : Divide samples into PIPS-treated and control groups, then compare sealer penetration using CLSM.

- Data interpretation : Higher sealer penetration in PIPS groups may correlate with improved smear layer removal, as validated by SEM .

- Limitations : Address potential confounding factors (e.g., temperature changes during PIPS) through controlled environmental conditions .

Methodological Best Practices

Q. What imaging techniques provide the most reliable quantification of this compound-dentin interfaces?

- CLSM : Ideal for 3D visualization of sealer penetration and void detection .

- SEM : Provides high-resolution surface topography but requires sample dehydration, which may alter sealer morphology .

- Micro-CT : Enables non-destructive 3D analysis of obturation quality but has lower resolution than CLSM.

Q. How can researchers enhance the reproducibility of this compound studies in heterogeneous root canal systems?

- Stratified sampling : Group samples by canal curvature or diameter to reduce anatomical variability.

- Blinded scoring : Engage multiple independent evaluators to score smear layer and sealer penetration, with inter-rater reliability testing (e.g., Cohen’s kappa) .

- Open-data practices : Publish raw imaging datasets and statistical scripts to facilitate replication .

Literature Review & Synthesis

Q. What strategies optimize the identification of grey literature or niche studies on this compound using academic databases?

- Google Scholar filters : Use advanced operators like

intitle:"this compound" AND (CLSM OR SEM)and limit results to patents or theses . - Citation tracking : Leverage "Cited by" features to locate newer studies referencing foundational this compound papers .

- Grey literature search : Focus on the first 200–300 results in Google Scholar, as relevant technical reports or conference abstracts often appear beyond page 20 .

Q. How should systematic reviews address the variability in this compound study methodologies?

- PRISMA guidelines : Document search strategies, inclusion/exclusion criteria, and quality assessments for transparency .

- Risk-of-bias tools : Use modified ROBINS-I criteria to evaluate non-randomized studies on smear layer protocols .

- Subgroup analysis : Stratify results by irrigation technique or canal taper to contextualize heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.